Pitavastatin 3-Ether Glucuronide

Drug Metabolism UGT Enzyme Kinetics Statin Lactonization

Labs using generic statin glucuronides for pitavastatin impurity tracking face ICH Q3B non-compliance and ANDA rejection due to invalid RRFs. Pitavastatin 3-Ether Glucuronide is the mandatory reference standard for this exact entity (C31H32FNO10), required for baseline resolution in forced degradation studies. • Validates ICH Q2(R1) peak purity: acid stress degrades pitavastatin ~7.90% to lactone impurities resolvable only with this marker. • UGT1A3/UGT2B7-specific probe substrate for accurate LC-MS/MS kinetic calibration (Km, Vmax) in pharmacogenomic and DDI studies. • Full USP/EP traceability with characterization data compliant for ANDA submission.

Molecular Formula C31H32FNO10
Molecular Weight 597.592
CAS No. 224320-11-0
Cat. No. B583304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePitavastatin 3-Ether Glucuronide
CAS224320-11-0
Synonyms(1R,3S,4E)-1-(Carboxymethyl)-5-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3-hydroxy-4-penten-1-yl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC31H32FNO10
Molecular Weight597.592
Structural Identifiers
SMILESC1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F
InChIInChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1
InChIKeyJXYJZHURUPDUSA-SEKOGJSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pitavastatin 3-Ether Glucuronide Reference Standard


Pitavastatin 3-Ether Glucuronide (also known as Pitavastatin 3-O-Glucuronide; CAS 224320-11-0) is a phase II glucuronide conjugate of the HMG-CoA reductase inhibitor pitavastatin [1]. This compound is recognized both as a primary metabolite formed via UDP-glucuronosyltransferases (UGTs) and as a critical impurity encountered during the synthesis and forced degradation of pitavastatin API [2]. Its procurement is essential for laboratories performing bioanalytical method validation (BMV), forced degradation studies, and quality control (QC) release testing of pitavastatin formulations [3]. Unlike many statin glucuronides, this specific ether-type conjugate serves as the pivotal intermediate in the enzymatic rearrangement to the inactive pitavastatin lactone, a pathway that exhibits marked quantitative differences in catalytic efficiency compared to other statins in the class [4].

Stability-indicating HPLC method validation & forced degradation studies
Bioanalytical LC-MS/MS quantification of pitavastatin metabolites
QC release testing and impurity profiling of pitavastatin API
UGT enzyme phenotyping and statin lactonization pathway studies

Non-Interchangeability of Pitavastatin 3-Ether Glucuronide


The use of a generic statin glucuronide or even the pitavastatin lactone as a substitute for Pitavastatin 3-Ether Glucuronide is scientifically invalid due to fundamental differences in chromatographic retention, ionization efficiency in LC-MS/MS, and enzymatic origin. Pitavastatin glucuronidation is catalyzed specifically by UGT1A3 and UGT2B7, resulting in an ether conjugate with a molecular mass of 597.6 g/mol [1]; its formation rate and subsequent lactonization efficiency differ drastically from atorvastatin, rosuvastatin, and simvastatin glucuronides [2]. Consequently, relative response factors (RRFs) and impurity threshold validations cannot be accurately extrapolated from close analogs. Substitution leads to non-compliance with ICH Q3B guidelines and FDA ANDA requirements, as the specific USP/EP traceability and retention time marker for this exact molecular entity (C31H32FNO10) are mandatory for robust pitavastatin stability-indicating methods [3].

Chromatographic retention mismatch: generic statin glucuronides exhibit different retention times, compromising method specificity.
Ionization efficiency / RRF mismatch: relative response factors cannot be extrapolated from atorvastatin or simvastatin glucuronides.
Regulatory traceability: USP/EP standards and ANDA method validation require the exact entity; substitution may not meet ICH Q3B requirements.

Pitavastatin 3-Ether Glucuronide: Comparative Benchmarks


Superior Lactonization Efficiency

Pitavastatin demonstrates a markedly higher rate of UGT-mediated lactonization compared to other clinically relevant statins. In a systematic in vitro assessment using recombinant human UGT1A3 isoforms, the conversion rate to the lactone form via the glucuronide intermediate followed a strict hierarchy. Pitavastatin was ranked as having the highest lactonization capacity, significantly exceeding that of atorvastatin and rosuvastatin. This indicates that the formation of the Pitavastatin 3-Ether Glucuronide intermediate is a highly efficient process in human hepatic metabolism [1].

Lactonization Efficiency
Head-to-head
Pitavastatin >> Atorvastatin > Cerivastatin > Lovastatin > Rosuvastatin > Simvastatin (not converted)
Reported highest catalytic efficiency in tested set; major metabolic route context.
Recombinant UGT1A3 assay; pitavastatin ranked top.
Drug Metabolism UGT Enzyme Kinetics Statin Lactonization

Unique Metabolic Stability of Pitavastatin Lactone

While many statin lactones are rapidly metabolized in hepatic microsomes, pitavastatin lactone exhibits significantly slower metabolism. A comparative study quantified the intrinsic clearance (CLint) of various statin lactones in human liver microsomes. Atorvastatin lactone and simvastatin lactone showed extensive metabolism with high CLint values. In contrast, the metabolic clearance of pitavastatin lactone was markedly slower, aligning closely with the clearance of the parent pitavastatin acid [1]. This property is directly relevant to the precursor glucuronide's stability and its detection window in bioanalytical assays.

Microsomal Stability
Data to verify
Pitavastatin lactone CLint 20–840 µL/min/mg vs. atorvastatin lactone 3700, simvastatin lactone 7400
Supports prolonged detection window in bioanalytical research matrices.
Human liver microsomes; LC-MS/MS; up to 370-fold lower clearance reported.
In Vitro Metabolism Microsomal Stability Intrinsic Clearance

UGT1A3/UGT2B7 Glucuronidation vs. CYP Pathways

Unlike many statins that rely heavily on cytochrome P450 (CYP) enzymes for metabolism, pitavastatin is primarily metabolized by glucuronidation. Specifically, UGT1A3 and UGT2B7 are the principal enzymes responsible for the formation of Pitavastatin 3-Ether Glucuronide, which subsequently rearranges to the lactone [1]. This pathway is distinct from the CYP3A4-mediated clearance of atorvastatin and simvastatin lactones. Consequently, pitavastatin exhibits minimal potential for CYP-mediated drug-drug interactions (DDIs), and its glucuronide metabolite is a key marker for UGT activity phenotyping [2].

Metabolic Pathway
Class-level inference
UGT1A3/UGT2B7 glucuronidation → lactone; minimizes CYP3A4-dependent clearance (unlike atorvastatin/simvastatin)
Supports UGT activity phenotyping and DDI study design in in vitro models.
Based on FDA labeling and recombinant enzyme data.
Pharmacogenomics Drug-Drug Interaction UGT1A3

Acid Hydrolysis Degradation Marker

Pitavastatin 3-Ether Glucuronide is a specific degradation product formed under acidic stress conditions, distinguishing it from general oxidation or thermal degradation impurities. Forced degradation studies on pitavastatin API revealed that exposure to acid hydrolysis (1 N HCl, 60 °C, 1 hour) resulted in significant deterioration of the parent drug by approximately 7.90%. The primary degradation products identified were an anti-isomer impurity and the lactone impurity, the latter of which is directly related to and formed via the Pitavastatin 3-Ether Glucuronide conjugate . This is in contrast to other statins like atorvastatin, where oxidative degradation (e.g., formation of dehydroatorvastatin) is more prevalent.

Acid Degradation Marker
Supporting evidence
~7.90% degradation under acid stress (1 N HCl, 60°C, 1 h) forming lactone impurity
Justifies reference standard for specificity testing in stability-indicating methods.
Forced degradation study; HPLC analysis.
Stability Indicating Method Forced Degradation Impurity Profiling

Baseline Chromatographic Resolution

Pitavastatin 3-Ether Glucuronide presents a unique chromatographic challenge due to its high polarity relative to pitavastatin acid and lactone. This distinct polarity (LogP shift) facilitates baseline separation in reversed-phase LC conditions, which is essential for accurate quantification without ion suppression or crosstalk in MS/MS detection [1]. In contrast, some statin acyl glucuronides (e.g., atorvastatin acyl glucuronide) are prone to on-column acyl migration or degradation, complicating their use as stable reference materials. The ether linkage in Pitavastatin glucuronide confers greater chemical stability under analytical conditions, ensuring reliable calibration curves and QC sample performance [2].

Chromatographic Stability
Supporting evidence
Ether-type glucuronide: stable retention, baseline separation from pitavastatin acid/lactone on C18
Supports reliable calibration and minimizes ion suppression in LC-MS/MS bioanalysis.
Reversed-phase LC; ESI-MS/MS; ether linkage resists degradation vs. acyl glucuronides.
LC-MS/MS Method Validation Chromatographic Separation Bioanalysis

Pitavastatin 3-Ether Glucuronide Application Scenarios


Specificity in Stability-Indicating HPLC Methods

Generic drug manufacturers are required by the FDA to demonstrate the stability-indicating nature of their HPLC methods for pitavastatin tablets. As confirmed by forced degradation studies where pitavastatin degrades ~7.90% under acid stress to form lactone impurities , this glucuronide metabolite is a mandatory resolution marker. Procuring this reference standard allows analytical R&D labs to validate peak purity and ensure that the glucuronide impurity is baseline resolved from the active pharmaceutical ingredient (API) and other process-related impurities, satisfying ICH Q2(R1) requirements for ANDA submissions.

UGT1A3/UGT2B7 Phenotyping Assays

In studies evaluating the impact of UGT polymorphisms on statin metabolism and statin-induced myopathy (SIM), Pitavastatin 3-Ether Glucuronide serves as a highly specific probe substrate. Since pitavastatin demonstrates the highest catalytic efficiency for lactonization via UGT1A3 compared to atorvastatin and rosuvastatin [1], this glucuronide reference standard is the most sensitive marker for detecting UGT1A3 activity variation in human liver microsome assays. Researchers in pharmacogenomics require this pure metabolite to calibrate LC-MS/MS assays for accurate kinetic parameter (Km, Vmax) determination.

Therapeutic Drug Monitoring Assays

Clinical labs implementing LC-MS/MS methods for pitavastatin TDM must differentiate between the parent acid, the inactive lactone, and the transient glucuronide conjugate. Because pitavastatin lactone (derived from this glucuronide) exhibits significantly slower intrinsic clearance (CLint 20-840 µL/min/mg) compared to atorvastatin or simvastatin lactones [2], its plasma levels are measurable and relevant to adherence monitoring. This reference standard is essential for preparing matrix-matched calibration curves and QC samples, overcoming ion suppression effects commonly observed with generic internal standards in plasma extracts.

OATP1B1 Transporter DDI Studies

Pitavastatin is a known substrate of the hepatic uptake transporter OATP1B1. In DDI studies where novel chemical entities (NCEs) are screened for OATP1B1 inhibition, pitavastatin is used as a probe substrate. While the glucuronide itself is not the primary substrate, its formation kinetics are impacted by altered hepatic uptake [3]. DMPK scientists utilize Pitavastatin 3-Ether Glucuronide as a metabolite reference standard to ensure that in vitro hepatocyte assays accurately quantify total pitavastatin disposition (parent plus glucuronide formation), preventing underestimation of the drug-drug interaction risk.

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method Validation
Acid-stress degradation marker; chromatographic resolution from API
Peak purity and specificity per ICH Q2(R1) method validation
UGT1A3/2B7 Activity Phenotyping
Specific glucuronide probe; reported highest lactonization efficiency
Enzyme kinetic parameters (Km, Vmax) in human liver microsomes
Research PK Monitoring in Plasma
Stable ether glucuronide; baseline resolution from parent acid/lactone
Matrix-matched calibration and ion suppression control in plasma extracts
Hepatic Uptake Transporter (OATP1B1) DDI Screening
Metabolite reference for total pitavastatin disposition
In vitro hepatocyte assay quantification of parent plus glucuronide formation

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